![molecular formula C11H10ClNO2S B2512017 {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol CAS No. 320423-67-4](/img/structure/B2512017.png)
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are found in many biologically active compounds and have been used to create new compounds with various properties .
Synthesis Analysis
Thiazole derivatives have been synthesized for various purposes, including as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazole derivatives have shown various biological activities, indicating that they may undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anticancer Agents
The thiazole nucleus plays a crucial role in several clinically used anticancer drugs. For instance:
- Patellamide A , Ixabepilone , and Epothilone : These compounds also incorporate the thiazole ring and exhibit anticancer activity .
Antimicrobial Activity
Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity. Researchers synthesized these compounds to explore their potential as antimicrobial agents .
One-Pot Synthesis of 2-Azetidinones
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): serves as an efficient reagent for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions. This reaction pathway is valuable in organic synthesis .
Anti-Inflammatory Properties
Certain synthesized thiazole compounds exhibit anti-inflammatory activity comparable to standard drugs like ibuprofen. These findings highlight the potential of thiazoles in managing inflammatory conditions .
Cytotoxicity on Human Tumor Cell Lines
Researchers have explored the cytotoxicity of thiazole derivatives on human tumor cell lines. Specific compounds demonstrated potent effects against prostate cancer cells, emphasizing their potential in cancer therapy .
Biochemical Pathway Modulation
When molecules containing a thiazole ring enter physiological systems, they interact unpredictably. Thiazoles may activate or inhibit biochemical pathways, enzymes, and receptors, making them intriguing targets for drug development .
Mechanism of Action
Target of Action
Thiazoles, a class of compounds that includes “{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol”, are known to have a wide range of biological activities. They are found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones
Mode of Action
Thiazoles are known to interact with a variety of biological targets, potentially leading to various physiological effects .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Thiazoles are known to have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
IUPAC Name |
[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYAHAAXKUKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)

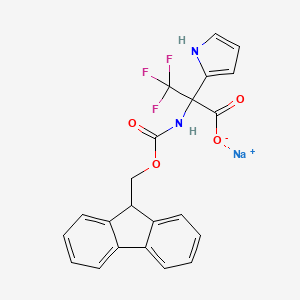
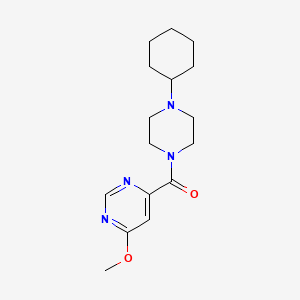
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
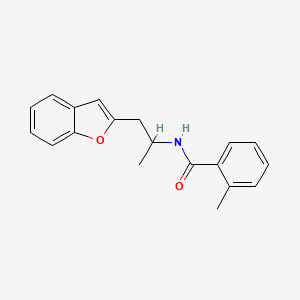
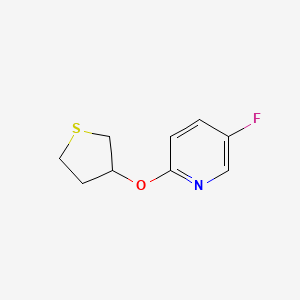
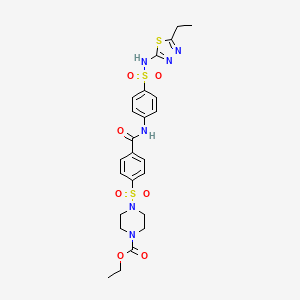
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
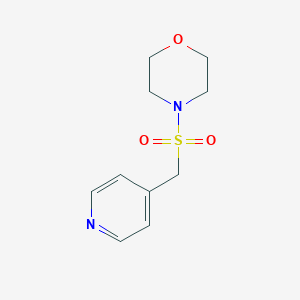
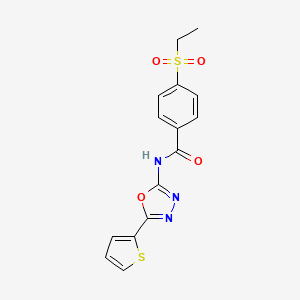
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
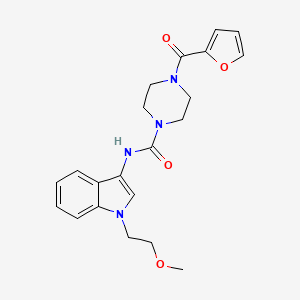
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)